![molecular formula C10H9FN2OS B2916319 5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS No. 2198915-01-2](/img/structure/B2916319.png)
5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine
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Overview
Description
“5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine” is a compound that contains a pyrimidine moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many bioactive molecules and pharmaceuticals .
Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Activity: A study by Rosowsky et al. (1981) synthesized a pyrimidine acyclonucleoside derivative aimed at developing new 5-fluorouracil derivatives with fewer side effects and broader safety margins. The synthesized compound showed antitumor activity against L1210 mouse leukemia cells and P388 leukemic mice, suggesting potential in cancer treatment without significant host toxicity (Rosowsky, Kim, & Wick, 1981).
Synthesis and Biological Activity
- Larvicidal Activity: Gorle et al. (2016) reported the synthesis and biological activity of a new series of pyrimidine derivatives linked with morpholinophenyl derivatives. These compounds displayed significant larvicidal activity against third instar larvae, highlighting their potential in pest control applications (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Corrosion Inhibition
- Corrosion Inhibition: Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the reactivity parameters and adsorption behaviors of these compounds, suggesting their utility in corrosion prevention (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Diagnostic Imaging
- Diagnostic Imaging: Alauddin, Balatoni, and Gelovani (2005) reported the synthesis of a pyrimidine analog for PET imaging, aimed at enhancing diagnostic imaging capabilities. The synthesis yielded a compound with high radiochemical purity and specific activity, suggesting its potential use in medical imaging to improve disease diagnosis (Alauddin, Balatoni, & Gelovani, 2005).
Fluorinated Pyrimidines in Medicine
- Chemistry and Applications: Gmeiner (2020) reviewed the developments in fluorine chemistry contributing to the precise use of fluorinated pyrimidines in cancer treatment. The paper discusses methods for synthesis, including radioactive and stable isotopes, and new insights into how these compounds affect nucleic acid structure and dynamics, highlighting their significance in personalized medicine (Gmeiner, 2020).
Future Directions
The future directions for the study of “5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of pharmacological activities exhibited by pyrimidine derivatives , this compound could be a potential candidate for drug development.
properties
IUPAC Name |
5-fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-7-2-3-15-9(7)6-14-10-12-4-8(11)5-13-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSQXNALNAAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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